molecular formula C9H6N2O4 B12871696 1-(5-Nitrobenzo[d]oxazol-2-yl)ethanone

1-(5-Nitrobenzo[d]oxazol-2-yl)ethanone

Cat. No.: B12871696
M. Wt: 206.15 g/mol
InChI Key: ALKBOXQTVDAHKB-UHFFFAOYSA-N
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Description

1-(5-Nitrobenzo[d]oxazol-2-yl)ethanone (CAS 1803815-36-2) is a high-purity benzoxazole derivative of interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C9H6N2O4 and a molecular weight of 206.15 g/mol, this compound serves as a valuable synthetic intermediate . Benzoxazole scaffolds are recognized for their diverse biological activities. Recent scientific literature highlights that benzoxazole derivatives are investigated as potential scaffolds for the development of cyclooxygenase-2 (COX-II) inhibitors . COX-II is a key enzyme induced during inflammatory processes and is a significant therapeutic target for conditions such as arthritis, cancer, and neurological disorders . As a 5-nitro-substituted benzoxazole, this compound is particularly useful for probing structure-activity relationships and for the design of new bioactive molecules with targeted inhibitory potency . This product is listed on supplier catalogs and is intended for research applications such as drug discovery and chemical synthesis . It is offered with comprehensive documentation, including available Certificates of Analysis. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols prior to use.

Properties

Molecular Formula

C9H6N2O4

Molecular Weight

206.15 g/mol

IUPAC Name

1-(5-nitro-1,3-benzoxazol-2-yl)ethanone

InChI

InChI=1S/C9H6N2O4/c1-5(12)9-10-7-4-6(11(13)14)2-3-8(7)15-9/h2-4H,1H3

InChI Key

ALKBOXQTVDAHKB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(O1)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Condensation of 2-Amino-4-nitrophenol with α-Bromoketones

One common route involves the reaction of 2-amino-4-nitrophenol with α-bromoketones or related ketone derivatives under basic or neutral conditions to form the benzoxazole ring with the ethanone substituent at position 2.

  • Procedure : 2-Amino-4-nitrophenol is reacted with an α-bromoketone in the presence of a base such as sodium bicarbonate in ethanol. The reaction proceeds via nucleophilic substitution followed by intramolecular cyclization to form the benzoxazole ring.
  • Conditions : Typically carried out at room temperature or with gentle heating.
  • Outcome : Formation of 1-(5-nitrobenzo[d]oxazol-2-yl)ethanone with good yields.
  • Reference : This method is supported by oxidative cyclization techniques reported in the synthesis of benzoxazole derivatives using 2-amino-4-nitrophenol and aldehydes or ketones under oxygen atmosphere or with activated carbon catalysts.

Oxidative Cyclization Using 2-Amino-4-nitrophenol and Carbonyl Compounds

Another approach involves oxidative cyclization of 2-amino-4-nitrophenol with aldehydes or ketones in the presence of oxidizing agents or catalysts.

  • Procedure : 2-Amino-4-nitrophenol is reacted with a suitable carbonyl compound (e.g., acetyl derivatives) under oxidative conditions, often using activated carbon (Darco KB) under oxygen atmosphere.
  • Mechanism : The amino group condenses with the carbonyl to form an imine intermediate, which undergoes oxidative cyclization to yield the benzoxazole ring.
  • Advantages : This method allows direct formation of the benzoxazole ring with the nitro substituent intact.
  • Reference : Such oxidative cyclization methods have been documented for preparing 5-nitrobenzoxazole derivatives.

Reflux Condensation of 2-Amino-4-nitrophenol with Acetic Acid Derivatives

A classical method involves refluxing 2-amino-4-nitrophenol with acetic acid derivatives or acyl chlorides to form the benzoxazole ring bearing the ethanone group.

  • Procedure : A mixture of 2-amino-4-nitrophenol and an acetic acid derivative (e.g., 2-(6,6-dimethyl-4,8-dihydro-1H-dioxepino[5,6-c]pyrazole-1-yl) acetic acid) is heated under reflux at elevated temperatures (~150 °C) for 1.5 hours.
  • Workup : After reaction completion, the mixture is neutralized, extracted with organic solvents, dried, and purified by column chromatography.
  • Outcome : The product 1-(5-nitrobenzo[d]oxazol-2-yl)ethanone or its derivatives are obtained in purified form.
  • Reference : This method is described in the synthesis of nitrobenzoxazole derivatives with pyrazole moieties.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis of benzoxazole derivatives.

  • Procedure : A mixture of starting materials such as ethyl 3-aminobenzoate and 2,2,6-trimethyl-4H-1,3-dioxin-4-one is sealed in a microwave vial and heated at 150 °C for 30 minutes, followed by further reaction steps to introduce the benzoxazole moiety.
  • Advantages : This method reduces reaction time and can improve yields.
  • Reference : Microwave-assisted synthesis has been used in related benzoxazole compound preparations.

Comparative Data Table of Preparation Methods

Method Starting Materials Conditions Reaction Time Yield (%) Notes
Condensation with α-bromoketones 2-Amino-4-nitrophenol + α-bromoketone NaHCO3, EtOH, RT or mild heat Several hours Moderate Straightforward, mild conditions
Oxidative Cyclization 2-Amino-4-nitrophenol + aldehydes/ketones + activated carbon O2 atmosphere, reflux Few hours Good Preserves nitro group, direct cyclization
Reflux with Acetic Acid Derivatives 2-Amino-4-nitrophenol + acetic acid derivatives Reflux at ~150 °C 1.5 hours Good Requires purification by chromatography
Microwave-Assisted Synthesis Ethyl 3-aminobenzoate + dioxinone Microwave, 150 °C 30 min + further steps Good Fast, efficient, requires specialized equipment

Research Findings and Notes

  • The nitro group at the 5-position of the benzoxazole ring is stable under the described reaction conditions, allowing selective functionalization at the 2-position.
  • Purification typically involves chromatographic techniques such as silica gel column chromatography using mixtures of cyclohexane and ethyl acetate or chloroform as eluents.
  • Characterization of the final product is confirmed by IR spectroscopy (noting characteristic nitro and carbonyl stretches), ^1H-NMR, and elemental analysis.
  • Some methods incorporate further functionalization of the benzoxazole core for advanced derivatives, but the core preparation of 1-(5-nitrobenzo[d]oxazol-2-yl)ethanone remains consistent with the above strategies.
  • Microwave-assisted methods offer time efficiency but require access to microwave reactors.

Chemical Reactions Analysis

Types of Reactions

1-(5-Nitrobenzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(5-Nitrobenzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxazole ring structure allows the compound to bind to specific enzymes and receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs include derivatives with halogen, methoxy, or aryl substituents on the benzoxazole ring or modifications to the ethanone moiety. Below is a comparative analysis:

Compound Name Substituents (Benzoxazole Position) Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
1-(5-Nitrobenzo[d]oxazol-2-yl)ethanone 5-Nitro C₉H₆N₂O₄ 206.16 Electron-withdrawing nitro group; potential pharmacological use (inferred) -
1-(Benzo[d]oxazol-2-yl)ethanone None C₈H₇NO₂ 149.15 Parent compound; used in Rh-catalyzed enantioselective additions
1-(5-Bromobenzo[d]oxazol-2-yl)ethanone 5-Bromo C₉H₆BrNO₂ 240.05 Pharmaceutical intermediate; bromo substituent enhances halogen bonding
(E)-1-(6-Methoxybenzo[d]oxazol-2-yl)-2-(4-methoxyphenyl)ethanone oxime 6-Methoxy, 4-methoxyphenyl oxime C₁₇H₁₇N₃O₄ 327.34 Competitive xanthine oxidase (XO) inhibitor (IC₅₀ = 3.7 μM) ; anti-gout activity
1-([1,1'-Biphenyl]-4-yl)-2,2-difluoro-2-(6-methylbenzo[d]oxazol-2-yl)ethanone 6-Methyl, biphenyl-difluoro C₂₃H₁₆F₂NO₂ 399.38 Example of fluorinated analog; used in nickel-catalyzed carbonylation studies

Physicochemical Properties

  • Halogen vs. Nitro: Bromo-substituted analogs (e.g., 1-(5-Bromobenzo[d]oxazol-2-yl)ethanone) exhibit higher molecular weights and distinct reactivity in cross-coupling reactions .
  • Methoxy Groups : Methoxy substituents (e.g., 6-methoxy derivatives) enhance solubility and enable hydrogen bonding, critical for biological activity like XO inhibition .

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